molecular formula C24H23N3O6 B11080996 1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one

1-{2-deoxy-3-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-[(phenylcarbonyl)amino]pyrimidin-2(1H)-one

Cat. No.: B11080996
M. Wt: 449.5 g/mol
InChI Key: NXWFPHFVYAGVET-UHFFFAOYSA-N
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Description

5-[4-(Benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl 4-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group, a pyrimidinyl ring, and a tetrahydrofuran moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl 4-methylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.

    Construction of the Pyrimidinyl Ring: The pyrimidinyl ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diaminopyrimidine derivative.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a hydroxymethyl group is added to the pyrimidinyl ring.

    Esterification: The final step involves the esterification of the hydroxymethyl group with 4-methylbenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoylamino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(Benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The pyrimidinyl ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-[4-(Amino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl benzoate: Similar structure but with an amino group instead of a benzoylamino group.

    5-[4-(Benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl benzoate: Similar structure but without the methyl group on the benzoate moiety.

Uniqueness

The presence of the benzoylamino group and the specific esterification with 4-methylbenzoic acid distinguishes 5-[4-(benzoylamino)-2-oxo-1(2H)-pyrimidinyl]-2-(hydroxymethyl)tetrahydro-3-furanyl 4-methylbenzoate from similar compounds. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-methylbenzoate

InChI

InChI=1S/C24H23N3O6/c1-15-7-9-17(10-8-15)23(30)33-18-13-21(32-19(18)14-28)27-12-11-20(26-24(27)31)25-22(29)16-5-3-2-4-6-16/h2-12,18-19,21,28H,13-14H2,1H3,(H,25,26,29,31)

InChI Key

NXWFPHFVYAGVET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC(OC2CO)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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